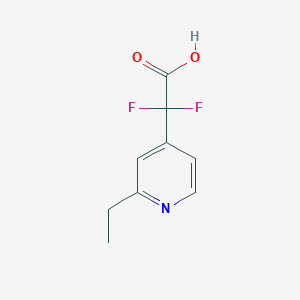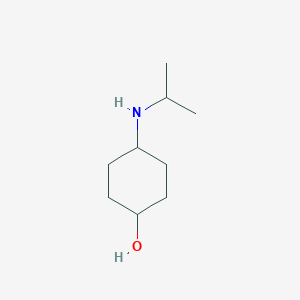
4-(Isopropylamino)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isopropylamino)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of an isopropylamino group attached to the cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)cyclohexanol can be achieved through several methods. One common approach involves the hydrolysis of 4-cis/trans-acetamidocyclohexanol . This process typically requires specific reaction conditions, such as the use of a catalyst and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of cyclohexene oxide in the presence of aniline and a catalytic amount of calcium trifluoroacetate under solvent-free conditions . This method is efficient and yields high purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isopropylamino)cyclohexanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with halides or other functional groups using reagents like SOCl2 or PBr3.
Common Reagents and Conditions
Oxidation: Chromic acid or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclohexanone.
Reduction: Various isomers of cyclohexanol.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
4-(Isopropylamino)cyclohexanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Isopropylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. For example, it can act as a modulator of beta-lactamase in bacteria, affecting the bacterial cell wall synthesis . Additionally, it interacts with alcohol dehydrogenase enzymes, influencing metabolic pathways in humans .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simple cyclohexanol without the isopropylamino group.
4-Isopropylcyclohexanol: Similar structure but lacks the amino group.
Menthol: Contains a similar cyclohexanol structure with different substituents.
Uniqueness
4-(Isopropylamino)cyclohexanol is unique due to the presence of both the isopropylamino and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
4-(propan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-8-3-5-9(11)6-4-8/h7-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
XBSCLDFDTURYBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCC(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


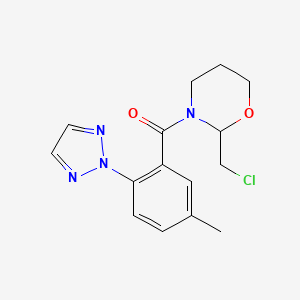
![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)
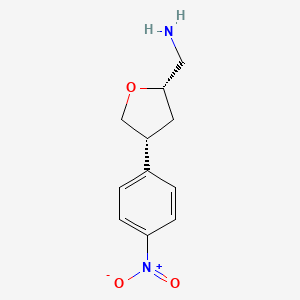
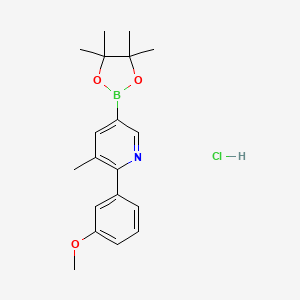
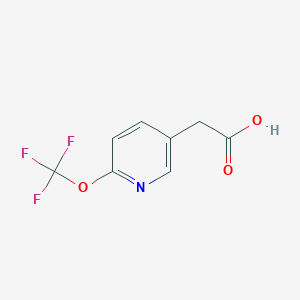
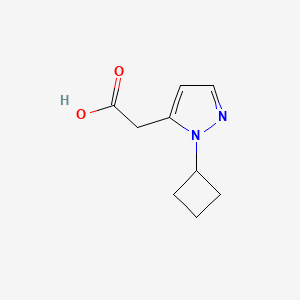
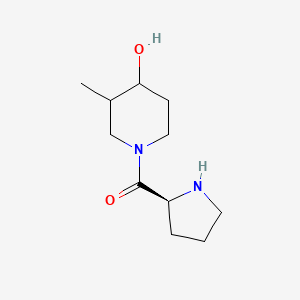
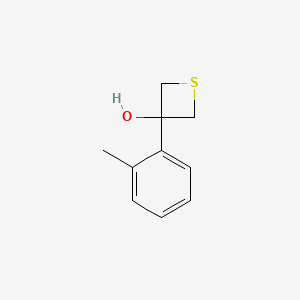



![Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13344414.png)
